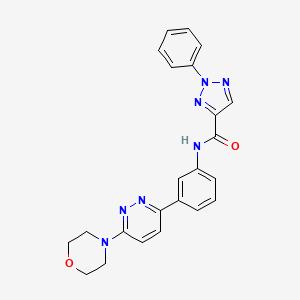
N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C23H21N7O2 and its molecular weight is 427.468. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a 1,2,3-triazole core linked to a morpholinopyridazine moiety and a phenyl group. The synthesis typically involves the click chemistry approach, which allows for the efficient formation of triazoles through the reaction of azides and alkynes. The general synthetic route includes:
- Preparation of the azide and alkyne precursors.
- Cycloaddition reaction to form the triazole ring.
- Subsequent functionalization to introduce the carboxamide group.
Antimicrobial Properties
Research indicates that compounds containing the 1,2,3-triazole scaffold exhibit notable antifungal and antibacterial activities. For instance:
- Antifungal Activity: Studies have shown that triazole derivatives can inhibit the growth of various fungal strains, including Candida albicans and filamentous fungi. The mechanism often involves inhibition of cytochrome P450 enzymes crucial for ergosterol biosynthesis in fungi .
- Antibacterial Activity: The compound has been evaluated against both Gram-positive and Gram-negative bacteria. In preliminary tests, certain derivatives exhibited minimum inhibitory concentrations (MICs) in the single-digit microgram per milliliter range against pathogens such as Mycobacterium smegmatis and Staphylococcus aureus .
Case Studies
- Study on Antifungal Activity:
- Evaluation of Antibacterial Efficacy:
The biological activity of this compound is largely attributed to its ability to interact with biological targets such as:
- Enzymes involved in nucleic acid synthesis: Triazoles can inhibit enzymes like DNA gyrase and topoisomerase.
- Cell membrane integrity: By disrupting ergosterol biosynthesis in fungi, triazoles compromise cell membrane structure and function.
Data Summary
Propiedades
IUPAC Name |
N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-2-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N7O2/c31-23(21-16-24-30(28-21)19-7-2-1-3-8-19)25-18-6-4-5-17(15-18)20-9-10-22(27-26-20)29-11-13-32-14-12-29/h1-10,15-16H,11-14H2,(H,25,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCYTGGKNHFXCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=NN(N=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














